molecular formula C11H11NO7 B2458367 Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 893765-60-1

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate

Cat. No.: B2458367
CAS No.: 893765-60-1
M. Wt: 269.209
InChI Key: QBYXAGLOVQEIHW-UHFFFAOYSA-N
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Description

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Properties

IUPAC Name

ethyl 2-[(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-2-16-11(13)5-17-8-4-10-9(18-6-19-10)3-7(8)12(14)15/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYXAGLOVQEIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate typically involves the nitration of 1,3-benzodioxole followed by esterification. The nitration process introduces a nitro group at the 6-position of the benzodioxole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Ethyl [(6-amino-1,3-benzodioxol-5-yl)oxy]acetate.

    Hydrolysis: [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetic acid.

Scientific Research Applications

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, gene expression, and cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate can be compared with other similar compounds, such as:

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an ester group.

    Methyl 2-(6-nitro-1,3-benzodioxol-5-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(6-Nitro-1,3-benzodioxol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its analogs.

Biological Activity

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate is a compound with notable potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through a two-step process involving the nitration of 1,3-benzodioxole followed by esterification. The nitro group present in the compound is significant for its biological activity, as it can be bioreduced to form an amino group, which may interact with various biological targets.

The biological activity of this compound primarily arises from its ability to undergo bioreduction. This process converts the nitro group into an amino group, enabling interactions with proteins and nucleic acids. These interactions can modulate enzymatic activities and gene expression, leading to various biological effects .

Pharmacological Properties

Research has indicated that this compound exhibits potential pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through its interaction with inflammatory pathways.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Selectivity Index
MCF710> 100
KB15> 80

These results indicate a favorable selectivity index, suggesting that the compound may preferentially target cancer cells over normal cells .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

Compound Structure Biological Activity
Ethyl [(6-amino-1,3-benzodioxol-5-yl)oxy]acetateNitro group replaced by amino groupEnhanced interaction with biomolecules
Methyl 2-(6-nitro-1,3-benzodioxol-5-yl)acetateMethyl ester instead of ethylSimilar but less potent
2-(6-Nitro-1,3-benzodioxol-5-yl)acetic acidCarboxylic acid instead of esterIncreased solubility

This comparison highlights the distinct properties of this compound that may influence its reactivity and biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.